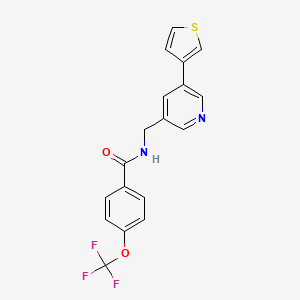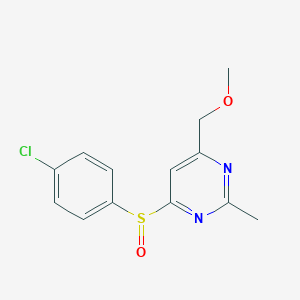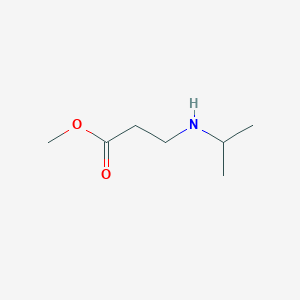![molecular formula C7H7F2IN2O2 B2566298 3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid CAS No. 1856063-77-8](/img/structure/B2566298.png)
3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a pyrazole derivative that has been shown to exhibit promising pharmacological properties, including anti-inflammatory and analgesic effects. In
Applications De Recherche Scientifique
3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid is not fully understood. However, it has been proposed that the compound may act by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as by modulating the activity of ion channels involved in pain signaling.
Biochemical and Physiological Effects:
3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid has been shown to exhibit a range of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and pain, as well as improve cognitive function in neurodegenerative disease models. Additionally, it has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid is its high purity and yield, which makes it suitable for use in lab experiments. Additionally, its favorable safety profile makes it a promising candidate for further preclinical and clinical studies. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential molecular targets. Finally, the compound's safety and efficacy need to be further evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid involves the reaction of 4-iodo-3-nitropyrazole with difluoromethyl ketone in the presence of sodium hydride. The resulting intermediate is then converted to the final product through a series of reactions involving reduction and acidification. This synthesis method has been optimized to yield high purity and high yield of the target compound.
Propriétés
IUPAC Name |
3-[3-(difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2IN2O2/c8-7(9)6-4(10)3-12(11-6)2-1-5(13)14/h3,7H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVMBSFOJRIGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)C(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2566216.png)


![N'-(3-Chloro-2-methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2566224.png)

![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2566227.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2566230.png)


![3,9-dimethyl-7-pentyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2566235.png)
![3,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2566236.png)
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2566237.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2566238.png)